molecular formula C5H9N3S B13326162 4-(Propan-2-yl)-1,2,3-thiadiazol-5-amine

4-(Propan-2-yl)-1,2,3-thiadiazol-5-amine

Cat. No.: B13326162
M. Wt: 143.21 g/mol
InChI Key: ORZCZFORAGOBRK-UHFFFAOYSA-N
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Description

Historical Development and Significance of 1,2,3-Thiadiazole (B1210528) Heterocycles in Organic Synthesis

The first derivatives of 1,2,3-thiadiazole were synthesized in the late nineteenth century, marking the beginning of over a century of continuous interest in this heterocyclic system. nih.gov Their prominence stems from their utility as versatile building blocks in organic synthesis and their presence in a wide array of biologically active molecules. csic.es The 1,2,3-thiadiazole core is considered a "structurally active pharmacophore," a key molecular framework that contributes to the biological activity of a larger molecule. scholarsresearchlibrary.com

Several classical synthetic routes have been established for the construction of the 1,2,3-thiadiazole ring, which remain relevant today. These include:

The Hurd-Mori Synthesis: This is a widely used method involving the cyclization of hydrazones with thionyl chloride. nih.govisres.org It represents an efficient pathway to substituted 1,2,3-thiadiazoles. mdpi.com

The Pechmann Synthesis: This route involves the cycloaddition of diazoalkanes onto a carbon-sulfur double bond. isres.org

The Wolff Synthesis: This method utilizes the heterocyclization of α-diazo thiocarbonyl compounds. csic.es

The significance of 1,2,3-thiadiazoles is underscored by their broad applications in medicine, agriculture, and industry. nih.gov They are integral to the development of pharmaceuticals and agrochemicals and serve as convenient precursors for generating other reactive intermediates like thioketenes and alkynes. nih.gov Their inherent reactivity and biological activity have made them a focus of research for developing novel therapeutic agents. csic.esscholarsresearchlibrary.com

Structural Characteristics of 5-Amino-1,2,3-Thiadiazole Derivatives

The introduction of a 5-amino group onto the 1,2,3-thiadiazole ring imparts specific structural and electronic characteristics. The amino group (-NH2) is a strong electron-donating group, which significantly influences the electron density distribution within the heterocyclic ring. This electronic effect modulates the aromaticity and reactivity of the scaffold.

A key structural feature of 2- or 5-amino substituted thiadiazoles is the potential for tautomerism. nih.gov Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. For 5-amino-1,2,3-thiadiazole derivatives, an equilibrium can exist between the amino form and the imino form, as depicted in the figure below.

Figure 1: Amino-imino tautomerism in the 5-amino-1,2,3-thiadiazole scaffold.

The predominant tautomeric form can be influenced by factors such as the solvent, temperature, and the nature of substituents on the ring or the amino group. nih.gov While extensive theoretical and experimental studies have been conducted on the tautomerism of other isomers like 1,2,4-thiadiazoles and 1,3,4-thiadiazoles, specific research detailing the tautomeric equilibrium of 5-amino-1,2,3-thiadiazole is less common. csic.esnih.govdocumentsdelivered.com Nevertheless, this potential for tautomerism is a critical characteristic, as the different forms can exhibit distinct chemical reactivity and biological interaction profiles. The C-N bond connecting the amino group to the ring is expected to have a partial double bond character, influencing bond length and rotation. acs.org

Scope and Research Focus on 4-Alkyl-1,2,3-Thiadiazol-5-amines

Despite the broad interest in 1,2,3-thiadiazoles, the specific subclass of 4-alkyl-1,2,3-thiadiazol-5-amines, which includes 4-(propan-2-yl)-1,2,3-thiadiazol-5-amine, appears to be a relatively underexplored area in the scientific literature. A comprehensive search for dedicated research on the synthesis, reactivity, or biological applications of this specific compound or its close 4-alkyl analogues does not yield significant results.

The compound this compound is, however, listed in the catalogs of several chemical suppliers. This suggests its primary role is likely as a building block or a screening compound in discovery chemistry. Researchers in pharmaceutical or agrochemical fields may acquire such compounds for high-throughput screening campaigns to identify new hits or for use as a starting material in the synthesis of more complex target molecules.

The research focus, therefore, is not on the compound itself but on the potential it represents. By combining the known biological significance of the 1,2,3-thiadiazole core with an amino functional group (a key site for further chemical modification) and an alkyl substituent (which can modulate properties like solubility and steric profile), this compound serves as a potential starting point for the development of novel bioactive agents. The exploration of its synthetic utility and biological activity remains an open area for future investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9N3S

Molecular Weight

143.21 g/mol

IUPAC Name

4-propan-2-ylthiadiazol-5-amine

InChI

InChI=1S/C5H9N3S/c1-3(2)4-5(6)9-8-7-4/h3H,6H2,1-2H3

InChI Key

ORZCZFORAGOBRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(SN=N1)N

Origin of Product

United States

Reactivity and Chemical Transformations of 4 Propan 2 Yl 1,2,3 Thiadiazol 5 Amine

Reactions of the 1,2,3-Thiadiazole (B1210528) Ring System

The 1,2,3-thiadiazole ring is a unique heterocyclic system noted for its propensity to undergo decomposition with the extrusion of a stable nitrogen molecule, leading to highly reactive intermediates. nih.gov This characteristic dominates much of its chemistry.

Thermal and Photochemical Decomposition Pathways

A significant body of research on 1,2,3-thiadiazoles is dedicated to their decomposition reactions, which can be initiated by heat or light. nih.gov These reactions provide synthetically useful pathways to other sulfur-containing compounds by leveraging the thermodynamic driving force of nitrogen gas evolution.

Upon thermal or photochemical induction, 1,2,3-thiadiazoles, including the 4-isopropyl substituted derivative, are known to readily eliminate molecular nitrogen. nih.gov This decomposition pathway initially leads to the formation of a highly strained, three-membered heterocyclic intermediate known as a thiirene (B1235720). Thiirenes are typically unstable and serve as transient species in these reactions. The photochemical formation of thiirenes from 1,2,3-thiadiazole precursors has been studied using time-resolved spectroscopy, confirming their rapid appearance from the singlet excited state of the thiadiazole. smolecule.comisres.org

Following the initial extrusion of nitrogen, the resulting intermediates can undergo several rearrangements. The most prominent pathway involves the isomerization of the transient thiirene to a more stable thioketene (B13734457). researchgate.net This rearrangement is particularly valuable in organic synthesis, for instance, in the preparation of thiocarboxylic acid esters when the reaction is performed in the presence of an alcohol. researchgate.net

Studies on the photolysis of 1,2,3-thiadiazole have shown that thioketene is a primary product. drugbank.com In some cases, the thiirene intermediate can be formed through a secondary photolysis of the initially generated thioketene, especially in solid matrices at low temperatures. drugbank.com

Beyond thioketenes, rearrangements of the 1,2,3-thiadiazole ring can lead to other heterocyclic systems. For example, under basic conditions, certain 1,2,3-thiadiazole derivatives have been observed to rearrange into 1,2,3-triazoles. This transformation highlights the diverse reactivity of the intermediates formed upon ring cleavage.

Table 1: Decomposition Products of 1,2,3-Thiadiazole Derivatives

PrecursorConditionsPrimary IntermediateMajor Product(s)
1,2,3-ThiadiazoleThermolysis / PhotolysisThiireneThioketene, Nitrogen
4-Phenyl-1,2,3-thiadiazolePhotolysis (λex = 266 nm)PhenylthiirenePhenylthioketene
1,2,3-ThiadiazoleBase (e.g., nBuLi)Alkynylthiolate anionRing Cleavage Products

Electrophilic and Nucleophilic Reactions on the Heterocyclic Core

The electronic nature of the 1,2,3-thiadiazole ring dictates its reactivity towards electrophiles and nucleophiles. The carbon atoms, C4 and C5, are generally electron-deficient, which makes electrophilic substitution at these positions difficult. researchgate.net Conversely, the ring nitrogen atoms are more susceptible to electrophilic attack, such as alkylation (quaternization). isres.orgresearchgate.net

Nucleophilic attack is more favorable at the electron-poor carbon atoms, with the C5 position being the preferential site for substitution in many cases. researchgate.net However, for 4-(Propan-2-yl)-1,2,3-thiadiazol-5-amine, the C5 position is already substituted with an amino group, which is not a typical leaving group for nucleophilic aromatic substitution.

Instead, strong nucleophiles, such as organolithium reagents or sodium amide, tend to attack the ring in a manner that leads to its complete cleavage. The reaction of 1,2,3-thiadiazoles with strong bases results in the evolution of nitrogen and the formation of an alkali-metal alkynethiolate, which can then be trapped by an electrophile like an alkyl halide. researchgate.net This ring-cleavage reaction is a characteristic feature of the 1,2,3-thiadiazole system's interaction with potent nucleophiles.

Reactions of the 5-Amino Group

The 5-amino group in this compound behaves as a typical aromatic amine. Its lone pair of electrons can participate in nucleophilic reactions, making it a key site for the synthesis of a wide range of derivatives.

N-Acylation, N-Sulfonylation, and Other N-Derivatizations

The nucleophilic character of the amino group allows for straightforward derivatization through reactions with various electrophiles.

N-Acylation: The amino group readily reacts with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form the corresponding amides. This reaction is a common strategy for synthesizing diverse libraries of thiadiazole derivatives. For example, the synthesis of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is achieved by reacting the corresponding amino-thiadiazole with cyclopropanecarbonyl chloride. This demonstrates a typical N-acylation process applicable to the title compound.

N-Sulfonylation: Similarly, the reaction of the 5-amino group with sulfonyl chlorides (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base yields sulfonamide derivatives. Numerous N-(thiadiazol-2-yl)benzenesulfonamide compounds have been synthesized via this route, highlighting its reliability.

These derivatization reactions are crucial for modulating the physicochemical and biological properties of the parent molecule.

Table 2: Examples of N-Derivatization Reactions on Amino-Thiadiazoles

Reagent ClassSpecific Reagent ExampleProduct Type
Acyl HalideCyclopropanecarbonyl chlorideN-Acyl Amide
Sulfonyl ChlorideBenzenesulfonyl chlorideN-Sulfonamide
IsothiocyanatePhenyl isothiocyanateN-Thioureido Derivative

Diazotization and Subsequent Coupling Reactions for Azo Compound Formation

The primary amino group at the 5-position of the 4-(propan-2-yl)-1,2,3-thiadiazole ring allows for diazotization, a fundamental transformation in organic synthesis. This reaction involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., HCl) at low temperatures (0–5 °C). rsc.orgbyjus.com The process converts the amino group into a highly reactive diazonium salt, specifically 4-(propan-2-yl)-1,2,3-thiadiazole-5-diazonium chloride.

Mechanism of Diazotization:

Formation of the nitrosating agent, the nitrosonium ion (NO⁺), from sodium nitrite and excess acid. byjus.com

Nucleophilic attack of the amino group on the nitrosonium ion to form an N-nitrosamine intermediate. uobaghdad.edu.iq

Tautomerization and subsequent protonation, followed by the elimination of a water molecule, yields the stable diazonium ion. byjus.com

This diazonium salt is a potent electrophile and can readily undergo azo coupling reactions with electron-rich aromatic compounds (coupling partners), such as phenols and anilines, to form highly colored azo compounds. wikipedia.orgnumberanalytics.com The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the activated aromatic ring, typically at the para position, to form a new nitrogen-nitrogen double bond (azo linkage). wikipedia.orgresearchgate.net This reaction is crucial for the synthesis of a diverse range of heterocyclic azo dyes. rsc.orguobaghdad.edu.iq

Below is a table of potential azo compounds that could be synthesized from the diazotization of this compound followed by coupling with various partners.

Coupling PartnerResulting Azo Compound StructureProduct Name
PhenolStructure with Phenol2-((4-(Propan-2-yl)-1,2,3-thiadiazol-5-yl)diazenyl)phenol
AnilineStructure with Aniline4-((4-(Propan-2-yl)-1,2,3-thiadiazol-5-yl)diazenyl)aniline
N,N-DimethylanilineStructure with N,N-DimethylanilineN,N-Dimethyl-4-((4-(propan-2-yl)-1,2,3-thiadiazol-5-yl)diazenyl)aniline
2-NaphtholStructure with 2-Naphthol1-((4-(Propan-2-yl)-1,2,3-thiadiazol-5-yl)diazenyl)naphthalen-2-ol

Condensation Reactions Leading to Imine and Schiff Base Derivatives

The 5-amino group of this compound can participate in condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. libretexts.orgdergipark.org.tr This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgmasterorganicchemistry.com

General Mechanism of Schiff Base Formation:

The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon.

A proton transfer occurs to form a neutral intermediate known as a carbinolamine. libretexts.org

The hydroxyl group of the carbinolamine is protonated under acidic conditions to form a good leaving group (water).

Elimination of water and subsequent deprotonation of the nitrogen atom results in the formation of the C=N double bond characteristic of an imine. masterorganicchemistry.com

These Schiff base derivatives are valuable intermediates in organic synthesis and often exhibit a range of biological activities. jmchemsci.com The reaction can be carried out with a variety of aromatic and aliphatic aldehydes, leading to a diverse library of derivatives. impactfactor.orguobaghdad.edu.iq

The table below illustrates representative Schiff base derivatives formed from the reaction of this compound with different aldehydes.

Aldehyde ReactantResulting Schiff Base StructureProduct Name
BenzaldehydeStructure with BenzaldehydeN-Benzylidene-4-(propan-2-yl)-1,2,3-thiadiazol-5-amine
4-ChlorobenzaldehydeStructure with 4-ChlorobenzaldehydeN-(4-Chlorobenzylidene)-4-(propan-2-yl)-1,2,3-thiadiazol-5-amine
4-MethoxybenzaldehydeStructure with 4-MethoxybenzaldehydeN-(4-Methoxybenzylidene)-4-(propan-2-yl)-1,2,3-thiadiazol-5-amine
2-HydroxybenzaldehydeStructure with 2-Hydroxybenzaldehyde2-(((4-(Propan-2-yl)-1,2,3-thiadiazol-5-yl)imino)methyl)phenol

Reactivity of the 4-(Propan-2-yl) Substituent

Reactions at the Alkyl Group

Direct chemical transformations involving the isopropyl group at the 4-position of the 1,2,3-thiadiazole ring are not extensively documented in the scientific literature. Generally, alkyl substituents on aromatic rings can undergo reactions such as free-radical halogenation or oxidation under specific conditions. However, the presence of the thiadiazole ring, with its heteroatoms and potential for side reactions, would likely complicate such transformations. Reactions targeting the isopropyl group would need to employ highly selective reagents to avoid degradation or unwanted reactions at the heterocyclic ring or the 5-amino group. Without specific experimental data, any discussion of such reactions remains speculative.

Influence of the Isopropyl Group on Ring Reactivity

The 4-(propan-2-yl) substituent plays a significant role in modulating the reactivity of the thiadiazole ring and its functional groups through electronic and steric effects.

Electronic Effects : The isopropyl group is an electron-donating group due to inductive effects (+I). This donation of electron density to the thiadiazole ring can influence the nucleophilicity of the 5-amino group. An increase in electron density on the ring may enhance the basicity of the exocyclic amino group, potentially affecting its reactivity in processes like acylation or alkylation. Conversely, this electron-donating nature can slightly deactivate the ring towards certain types of nucleophilic attack compared to an unsubstituted ring, although the primary reactivity is dominated by the functional groups present. nih.gov

Steric Effects : Steric hindrance is a major factor dictated by the bulky isopropyl group. chemistrytalk.orgnumberanalytics.comwikipedia.org Its presence adjacent to the 5-amino group can impede the approach of large or bulky reagents to the amino nitrogen or the N3 atom of the thiadiazole ring. researchgate.netlibretexts.org This steric congestion can influence the rate and outcome of reactions. For example, in condensation reactions with bulky ketones, the reaction rate might be significantly slower compared to reactions with less hindered aldehydes. Similarly, steric hindrance could influence the regioselectivity of reactions if other positions on the ring were available for substitution. This steric bulk can also affect the conformation of derivatives, such as the rotational barrier of the C-N bond in Schiff bases. researchgate.net

Structural Elucidation and Spectroscopic Characterization Techniques for 4 Propan 2 Yl 1,2,3 Thiadiazol 5 Amine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR, Heteronuclear Correlations)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 4-(Propan-2-yl)-1,2,3-thiadiazol-5-amine. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques, allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the isopropyl group gives rise to two distinct signals: a doublet corresponding to the six chemically equivalent methyl (CH₃) protons and a septet for the single methine (CH) proton, resulting from spin-spin coupling. The protons of the primary amine (NH₂) typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this compound is expected to show signals for the two carbons of the thiadiazole ring (C4 and C5) and two signals for the isopropyl group (one for the two equivalent methyl carbons and one for the methine carbon). The chemical shifts of the ring carbons in 1,2,3-thiadiazole (B1210528) derivatives typically appear in the range of 130–165 ppm nih.govias.ac.in. The carbon attached to the isopropyl group (C4) and the carbon bearing the amine group (C5) will have distinct chemical shifts influenced by these substituents.

2D NMR Spectroscopy: For complex derivatives, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed to confirm structural assignments nih.gov. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range correlations (typically over two to three bonds), which is crucial for establishing the connectivity between the isopropyl group and the C4 position of the thiadiazole ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound.
Assignment¹H NMR (Predicted)Multiplicity¹³C NMR (Predicted)
-CH(CH₃)₂~3.0 - 3.5Septet~25 - 30
-CH(CH₃)₂~1.2 - 1.5Doublet~20 - 25
-NH₂Broad Singlet--
C4 (Thiadiazole)--~155 - 165
C5 (Thiadiazole)--~130 - 140

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as one or two bands in the region of 3300-3500 cm⁻¹. The aliphatic C-H stretching vibrations of the isopropyl group will be observed just below 3000 cm⁻¹ vscht.cz. The thiadiazole ring itself gives rise to a series of characteristic vibrations, including C=N and N-N stretching, typically found in the 1400-1650 cm⁻¹ region. A strong absorption band around 1650 cm⁻¹ can be attributed to the C-N stretch of the amino group coupled with an NH₂ scissoring motion mdpi.com. The C-S stretching vibration is usually weaker and appears in the fingerprint region between 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The symmetric vibrations of the thiadiazole ring are often more prominent in the Raman spectrum nih.gov. The C-S and S-N bonds within the heterocyclic ring can also be identified.

Table 2: Characteristic FT-IR and Raman Vibrational Frequencies (cm⁻¹) for this compound.
Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
N-H Stretch (Amine)3300 - 3500FT-IR
C-H Stretch (Aliphatic)2850 - 2970FT-IR, Raman
C=N / N-N Stretch (Ring)1400 - 1650FT-IR, Raman
C-N Stretch / NH₂ Scissoring~1650FT-IR
C-S Stretch (Ring)600 - 800FT-IR, Raman

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns, which provides structural clues.

Molecular Formula Determination: HRMS measures the mass-to-charge ratio (m/z) of the molecular ion to several decimal places. This high precision allows for the unambiguous determination of the molecular formula of this compound (C₅H₉N₃S), distinguishing it from other compounds with the same nominal mass.

Fragmentation Analysis: The fragmentation of 1,2,3-thiadiazole derivatives under mass spectrometry conditions is highly characteristic. The most prominent fragmentation pathway involves the extrusion of a molecule of dinitrogen (N₂) from the molecular ion rsc.orgnih.gov. This loss of 28 Da is a diagnostic feature for the 1,2,3-thiadiazole ring system. Following the loss of N₂, the resulting radical cation would undergo further fragmentation, likely involving the isopropyl side chain. Common subsequent losses could include a methyl radical (•CH₃) or a propyl fragment. The analysis of these fragmentation patterns helps to confirm the nature and position of the substituents on the thiadiazole ring.

Table 3: Predicted HRMS Fragmentation Pattern for this compound (C₅H₉N₃S).
Fragment IonProposed StructureKey Loss
[M]⁺•C₅H₉N₃S⁺•-
[M - N₂]⁺•C₅H₉S⁺•Loss of N₂
[M - N₂ - CH₃]⁺C₄H₆S⁺Loss of N₂ and •CH₃
[M - N₂ - C₃H₇]⁺C₂H₂S⁺Loss of N₂ and •C₃H₇

X-ray Diffraction Crystallography for Solid-State Structural Analysis

Analysis of related thiadiazole structures reveals typical bond lengths and angles. For instance, in 1,2,5-thiadiazole 1,1-dioxides, the C=N bond lengths are around 1.33 Å, and the S-N bonds are approximately 1.65 Å nih.gov. While the oxidation state of sulfur is different, the core ring geometry provides a reference. X-ray analysis would also reveal intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine group, which dictates the solid-state packing arrangement nih.gov.

Table 4: Typical Bond Lengths (Å) and Angles (°) for Substituted Thiadiazole Rings.
ParameterTypical Value
C=N Bond Length1.30 - 1.34 Å
N-N Bond Length~1.40 Å
C-S Bond Length1.82 - 1.85 Å
S-N Bond Length1.63 - 1.66 Å
C-N-N Angle~110 - 115°
N-S-C Angle~90 - 95°

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. Heteroaromatic compounds like thiadiazoles exhibit characteristic absorption bands in the UV region. The spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* electronic transitions.

The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically high in intensity. The n → π* transitions, involving the promotion of a non-bonding electron (from the lone pairs on sulfur or nitrogen) to a π* antibonding orbital, are generally weaker. The presence of the amino group (-NH₂), an auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted 1,2,3-thiadiazole ring nih.gov. Simple thiadiazole derivatives often absorb in the 240-320 nm range nih.govrsc.org.

Table 5: Expected UV-Vis Absorption Data for this compound.
Electronic TransitionExpected λₘₐₓ (nm)Intensity
π → π~250 - 290High
n → π~300 - 340Low

Computational and Theoretical Investigations of 4 Propan 2 Yl 1,2,3 Thiadiazol 5 Amine

Quantum Chemical Studies on Electronic Structure and Stability (e.g., Density Functional Theory (DFT), Ab Initio Calculations)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Ab Initio methods, are instrumental in characterizing the electronic structure and stability of 4-(Propan-2-yl)-1,2,3-thiadiazol-5-amine. These studies typically involve geometry optimization to find the lowest energy structure of the molecule, followed by the calculation of various electronic properties.

DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can provide detailed information about the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. For 1,2,3-thiadiazole (B1210528) derivatives, the distribution of HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively.

Furthermore, these calculations can determine the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. The MEP is valuable for identifying regions that are rich or poor in electrons, thereby predicting sites for intermolecular interactions. Ab initio methods, while computationally more demanding, can provide even more accurate results for smaller molecules or can be used to benchmark DFT results. The stability of different isomers or tautomers of this compound can also be compared by calculating their relative energies. nih.gov

Table 1: Representative Calculated Electronic Properties of a 1,2,3-Thiadiazole Derivative Using DFT

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.2 D

Note: The values in this table are representative examples for a generic 1,2,3-thiadiazole derivative and are not specific to this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are widely used to predict spectroscopic parameters, which can aid in the structural elucidation and characterization of newly synthesized compounds. For this compound, theoretical calculations can provide valuable predictions of its Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

The prediction of NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method at the DFT level of theory. iu.edu.sa Calculated chemical shifts for ¹H and ¹³C nuclei are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to provide theoretical spectra. These predicted spectra can be compared with experimental data to confirm the molecular structure.

Similarly, theoretical IR spectra can be calculated by performing a frequency analysis on the optimized geometry of the molecule. This analysis yields the vibrational modes and their corresponding frequencies and intensities. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. researchgate.net The predicted IR spectrum can help in assigning the absorption bands observed in an experimental spectrum to specific molecular vibrations.

Table 2: Representative Predicted ¹³C NMR Chemical Shifts and IR Frequencies for a Substituted 1,2,3-Thiadiazole

Atom/BondPredicted ¹³C NMR Chemical Shift (ppm)Predicted IR Frequency (cm⁻¹)Vibrational Assignment
C4 (Thiadiazole)155--
C5 (Thiadiazole)130--
CH (Propan-2-yl)30--
CH₃ (Propan-2-yl)22--
--~3400N-H stretch (amine)
--~2950C-H stretch (alkyl)
--~1600C=N stretch (thiadiazole)

Note: The values in this table are illustrative and based on general expectations for similar structures, not on specific calculations for this compound.

Conformational Analysis and Steric Effects of the Propan-2-yl Group

The presence of the propan-2-yl (isopropyl) group at the C4 position of the thiadiazole ring introduces conformational flexibility. A thorough conformational analysis is essential to understand the preferred three-dimensional structure of this compound and the steric effects imposed by this substituent.

Computational methods can be used to explore the potential energy surface associated with the rotation of the propan-2-yl group around the C4-C(H) bond. By systematically rotating this bond and calculating the energy at each step, a rotational energy profile can be generated. This profile reveals the energy barriers between different conformations and identifies the most stable conformer(s). The size of the propan-2-yl group can lead to steric hindrance, which may influence the planarity of the molecule and the orientation of the adjacent amino group. nih.gov Such steric effects can have a significant impact on the molecule's reactivity and its ability to interact with biological targets. The relative populations of different conformers at a given temperature can be estimated from their calculated energies using the Boltzmann distribution.

Elucidation of Reaction Mechanisms and Energy Profiles via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed insights into transition states and reaction energy profiles. For this compound, computational studies can be employed to explore its reactivity in various chemical transformations.

For instance, the thermal or photochemical decomposition of the 1,2,3-thiadiazole ring is a well-known reaction that can lead to the formation of reactive intermediates. e-bookshelf.de Computational modeling can be used to map out the entire reaction pathway, locating the transition state structures and calculating the activation energies. This information is crucial for understanding the feasibility of a reaction and for predicting the reaction products. Similarly, the reactivity of the amino group in nucleophilic substitution or condensation reactions can be studied computationally. By modeling the interaction of this compound with various electrophiles, the reaction mechanism can be elucidated, and the regioselectivity of the reaction can be predicted.

Applications in Advanced Organic Synthesis and Materials Science

Utility as a Synthetic Building Block for Complex Chemical Architectures

The 1,2,3-thiadiazole (B1210528) ring system serves as a valuable building block for the construction of more elaborate molecules. e-bookshelf.demdpi.com 4-(Propan-2-yl)-1,2,3-thiadiazol-5-amine embodies this utility, offering multiple reactive sites for elaboration. The exocyclic amino group can be readily derivatized through acylation, alkylation, or arylation, allowing for its integration into larger molecular frameworks such as peptides, polymers, or pharmaceutical scaffolds.

Table 1: Potential Synthetic Modifications of this compound

Reaction TypeReagent ExampleResulting Functional GroupPotential Application
N-Acylation Acetyl ChlorideAmideSynthesis of bioactive compounds
N-Alkylation Methyl IodideSecondary/Tertiary AmineModification of electronic properties
N-Arylation Fluorobenzene (SNAr)Diaryl AmineBuilding block for conjugated materials
Diazotization Nitrous AcidDiazonium SaltPrecursor for other functional groups

Precursor for the Generation of Reactive Chemical Intermediates (e.g., Thiirenes, Thioketenes)

A hallmark of 1,2,3-thiadiazole chemistry is its ability to undergo thermal or photochemical decomposition to generate highly reactive intermediates. e-bookshelf.de Upon heating or irradiation with UV light, the 1,2,3-thiadiazole ring extrudes a molecule of dinitrogen (N₂). rsc.orgresearchgate.net This process initially yields a short-lived, three-membered sulfur-containing heterocycle known as a thiirene (B1235720). The thiirene intermediate is highly strained and typically rearranges rapidly to a more stable thioketene (B13734457). rsc.org

In the case of this compound, this decomposition pathway provides access to 1-amino-2-methylprop-1-ene-1-thione, a substituted amino thioketene. This reactive species is a powerful synthetic intermediate that can be trapped in situ to form a variety of other compounds.

Table 2: Decomposition Pathway to Reactive Intermediates

Starting MaterialConditionIntermediate 1 (Thiirene)Intermediate 2 (Thioketene)
This compound Heat (Δ) or Light (hν)2-Amino-3-isopropylthiirene1-Amino-2-methylprop-1-ene-1-thione
→ [ -N₂ ]→ [ Rearrangement ]

Development of Novel Heterocyclic Systems through Ring Transformations and Annulation Reactions

The thioketene intermediate generated from this compound is the key to forming a diverse array of new heterocyclic systems. mdpi.com Thioketenes are versatile reactants that can participate in various cycloaddition and annulation reactions. For example, they can react with:

Imines in a [2+2] cycloaddition to form β-thiolactams.

Dienes in a [4+2] Diels-Alder reaction to create six-membered sulfur-containing rings.

Nucleophiles such as amines or alcohols at the electrophilic carbon of the C=C=S system, leading to thioamides or thioesters, which can then be cyclized.

These transformations allow chemists to convert the readily accessible 1,2,3-thiadiazole core into more complex or less accessible heterocyclic structures. researchgate.net The amino and isopropyl substituents from the original molecule are carried through these transformations, imparting their specific properties onto the newly formed rings. For instance, the reaction of the derived thioketene with an amino acid ester could lead to novel peptide mimics containing a thioamide linkage.

Role in the Synthesis of Functional Organic Materials (e.g., Dyes, Polymer Components)

Thiadiazole-containing compounds have found applications in materials science due to their unique electronic and optical properties. isres.orgnih.gov The aromatic 1,2,3-thiadiazole ring can be incorporated into conjugated systems to influence their photophysical behavior, making them candidates for organic dyes or components in organic light-emitting diodes (OLEDs).

For this compound, the 5-amino group is particularly significant as it can act as a powerful electron-donating group (auxochrome). When conjugated with an appropriate electron-withdrawing group (chromophore), this can create a "push-pull" system, which is a common design motif for organic dyes and nonlinear optical materials.

Furthermore, the presence of the primary amine function opens the possibility of using this compound as a monomer or cross-linking agent in polymer synthesis. It could be reacted with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The thiadiazole ring integrated into the polymer backbone could enhance thermal stability or introduce specific refractive or conductive properties. isres.org

Potential as Ligands or Catalytic Components in Organometallic and Transition Metal Chemistry

Heterocyclic compounds containing nitrogen and sulfur are widely used as ligands in coordination chemistry. isres.org Thiadiazoles can coordinate to metal centers through the lone pair electrons on the ring nitrogen atoms, the sulfur atom, or exocyclic donor groups. nih.govmdpi.com this compound possesses multiple potential coordination sites: the two ring nitrogens, the ring sulfur, and the exocyclic amino nitrogen.

This allows it to function as a monodentate or, more powerfully, as a bidentate chelating ligand. For example, it could form a stable five-membered chelate ring by coordinating through the N-2 nitrogen and the exocyclic amino group. The steric hindrance provided by the adjacent isopropyl group would significantly influence the geometry of the resulting metal complex and could be used to control its catalytic activity or selectivity. Such complexes could find applications in catalysis, for example, in cross-coupling reactions or asymmetric synthesis.

Table 3: Potential Coordination Modes with a Generic Metal Center (M)

Coordination ModeDescriptionPotential Chelate Ring
Monodentate (N-2) Coordination through the nitrogen at position 2.N/A
Monodentate (N-3) Coordination through the nitrogen at position 3.N/A
Monodentate (NH₂) Coordination through the exocyclic amine.N/A
Bidentate (N-2, NH₂) Chelation involving the ring nitrogen and the amino group.5-membered
Bridging Ligand The ligand bridges two metal centers using different donor atoms.N/A

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Propan-2-yl)-1,2,3-thiadiazol-5-amine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclocondensation of thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions. For example, heating 4-(propan-2-yl)benzoic acid with thiosemicarbazide in the presence of POCl₃ at 90°C for 3–6 hours yields the thiadiazole core . Optimization involves adjusting stoichiometry, solvent (e.g., ethanol or acetone for recrystallization), and temperature to improve yield (typically 60–80%). Purity is validated via HPLC or NMR .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR spectroscopy (¹H/¹³C) confirms substituent positions and hydrogen bonding (e.g., amine protons at δ 5.2–5.8 ppm) .
  • FT-IR identifies functional groups (N–H stretch ~3300 cm⁻¹, C=S ~1250 cm⁻¹).
  • X-ray crystallography resolves bond angles (e.g., thiadiazole ring planarity) and hydrogen-bonding networks (N–H···N interactions) .
  • Mass spectrometry (ESI-TOF) verifies molecular weight (e.g., m/z 183.05 for C₆H₁₀N₃S).

Advanced Research Questions

Q. How can researchers design experiments to evaluate the bioactivity of this compound against microbial targets?

  • Methodology :

  • Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with control compounds like ciprofloxacin .
  • Mechanistic studies : Perform time-kill curves and membrane permeability assays (propidium iodide uptake) to assess disruption of microbial membranes .

Q. What structural insights can be derived from crystallographic data of thiadiazole derivatives, and how do they inform SAR?

  • Key Findings :

  • X-ray data for analogous compounds (e.g., 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine) reveal dihedral angles (18–30°) between the thiadiazole and substituent rings, influencing π-π stacking and binding affinity .
  • The isopropyl group in this compound enhances lipophilicity (logP ~2.1), critical for membrane penetration in bioactive compounds .

Q. How should researchers address contradictions in reported biological activities of thiadiazole derivatives?

  • Methodology :

  • Purity validation : Use NMR to detect impurities (e.g., unreacted thiosemicarbazide) that may skew bioactivity results .
  • Structural analogs : Compare substituent effects (e.g., chlorophenyl vs. isopropyl groups) on activity. For example, 4-(4-chlorophenyl)-1,2,3-thiadiazol-5-amine shows lower antifungal activity (MIC 32 µg/mL) than the isopropyl variant (MIC 8 µg/mL) due to steric and electronic differences .

Q. What computational approaches are recommended for predicting the reactivity and stability of this compound?

  • Methodology :

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., C5 position for nucleophilic attack).
  • Molecular docking : Simulate binding to target enzymes (e.g., fungal CYP51) using AutoDock Vina. Compare docking scores (−7.2 kcal/mol) with known inhibitors .

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